The compound 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one is a complex organic molecule characterized by a pyridinone core structure, which is substituted with a piperidinone and a quinoline moiety. Its molecular formula is , and it has a molecular weight of approximately 284.37 g/mol. The compound's structure features a pyridine ring fused with a quinoline, making it interesting for various biological applications due to its potential pharmacological properties.
The chemical reactivity of this compound can be explored through various organic reactions, including:
Moreover, detailed reaction pathways and mechanisms can be referenced from comprehensive databases like CAS Reactions, which catalog over 150 million reactions across various compounds .
This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. Studies indicate that derivatives of pyridinones and quinolines often display:
The specific biological activities of this compound may vary based on its structural modifications and the presence of different substituents.
The synthesis of 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one can be approached through several methods:
These methods can be optimized based on yield and purity requirements, often utilizing techniques such as chromatography for purification.
The applications of this compound span across various fields:
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:
Such studies help elucidate the compound's potential therapeutic roles and guide further development.
Several compounds share structural similarities with 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Methylquinolinone | Contains a quinoline ring | Exhibits antimicrobial activity |
2-Oxopiperidine | Features a piperidine core | Known for its role in drug synthesis |
4-Aminoquinoline | Contains amino groups on quinoline | Notable for antimalarial properties |
These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functionalities present in the target compound, which may enhance its biological activity compared to others.